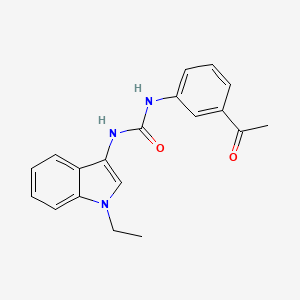
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as EIU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to have various biological effects, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has also been shown to bind to the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. By inhibiting these enzymes and receptors, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea may be able to exert its biological effects.
Biochemical and Physiological Effects:
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can inhibit the growth of cancer cells and reduce inflammation. Animal studies have shown that 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can reduce depressive-like behavior and increase the levels of certain neurotransmitters in the brain. Furthermore, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea in lab experiments is that it has been shown to have a low toxicity profile, making it a safer alternative to other compounds. Furthermore, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been synthesized using a relatively simple method, making it easy to produce for research purposes. However, one limitation of using 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea. One direction is to further investigate its potential anti-cancer properties, as it has shown promising results in vitro. Another direction is to investigate its potential use as an anti-inflammatory agent, as it has shown promising results in animal models. Furthermore, more research is needed to fully understand the mechanism of action of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, which could lead to the development of more effective drugs. Overall, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a promising compound that has the potential to be developed into new drugs for a variety of conditions.
Synthesemethoden
The synthesis of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves the reaction of 1-(3-acetylphenyl)semicarbazide with 1-ethyl-1H-indole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of the final product, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea. This synthesis method has been reported in various scientific journals and has been used to produce 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been shown to have various biological effects, making it a promising candidate for the development of new drugs. This compound has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Furthermore, 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been studied for its potential use as an anti-depressant, as it has been shown to increase the levels of certain neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-22-12-17(16-9-4-5-10-18(16)22)21-19(24)20-15-8-6-7-14(11-15)13(2)23/h4-12H,3H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQSDVNWISPQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

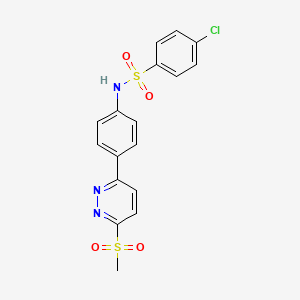
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile](/img/structure/B2975724.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2975725.png)
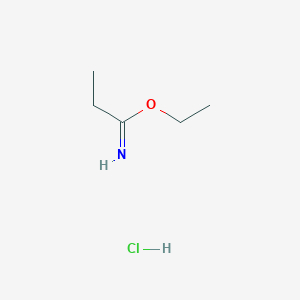
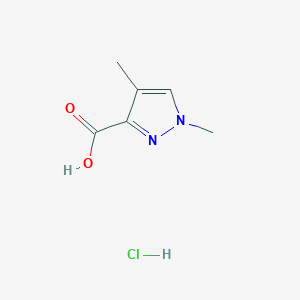
![1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2975732.png)
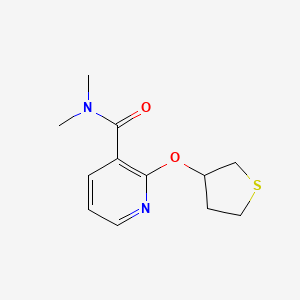
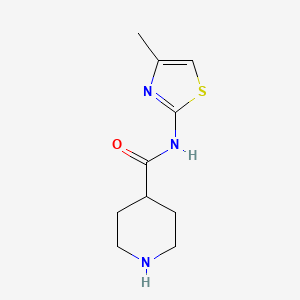
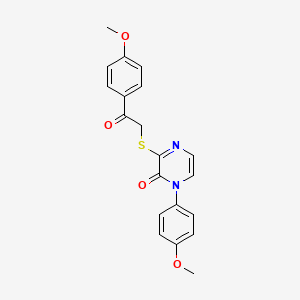

![7-[Chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2975743.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975744.png)
![(3S)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2975745.png)
![N-[2-(3,4-dimethoxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2975746.png)